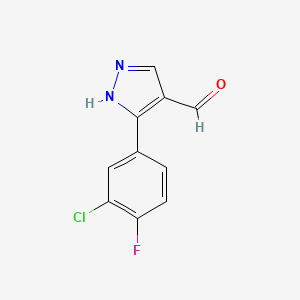

3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Description

3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a carbaldehyde group at the 4-position of the pyrazole ring and a 3-chloro-4-fluorophenyl substituent at the 3-position. However, structural analogs and derivatives of pyrazole-4-carbaldehydes are well-documented for their antimicrobial, anticancer, and enzyme-inhibitory properties . The chloro and fluoro substituents on the phenyl ring are hypothesized to enhance bioactivity through electron-withdrawing effects, improving membrane permeability and target binding .

Properties

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-8-3-6(1-2-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRZQPAMOKNYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is the most widely applied and efficient method for synthesizing pyrazole-4-carbaldehydes, including halogen-substituted derivatives such as this compound.

General Procedure : The reaction involves treating the appropriate pyrazole or hydrazone precursor with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The electrophilic Vilsmeier complex facilitates formylation at the 4-position of the pyrazole ring.

Precursor Synthesis : The phenylhydrazone intermediate is prepared by condensation of the corresponding aryl methyl ketone (in this case, 3-chloro-4-fluoroacetophenone) with hydrazine or substituted hydrazines.

Reaction Conditions : Typical conditions involve stirring the hydrazone with POCl3/DMF at temperatures ranging from 0 °C to 90 °C for 1-4 hours. The reaction is quenched with water or a mild base, and the product is isolated by filtration or extraction.

Yields and Purity : Reported yields for similar halogenated pyrazole-4-carbaldehydes range from 70% to over 90%, with purity exceeding 95% after standard purification steps such as recrystallization or chromatography.

Example from Literature : The synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction demonstrates the applicability of this method to halogenated aryl groups, employing hydrazones derived from halogenated acetophenones and POCl3/DMF at 80-90 °C for 4 h, yielding the target aldehydes in good yields (Scheme 6 in source)1.

Oxidation of Corresponding Alcohols

An alternative method involves the oxidation of the corresponding pyrazole-4-methanol derivatives to the aldehyde.

Methodology : The primary alcohol at the 4-position of the pyrazole ring is oxidized using mild oxidants such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or manganese dioxide.

Advantages : This method allows for selective oxidation without affecting sensitive halogen substituents on the phenyl ring.

Limitations : Preparation of the alcohol precursor may require additional synthetic steps, and overoxidation to carboxylic acids must be controlled.

Miscellaneous Methods

Other less common methods include:

Formylation of Semicarbazones : Formylation of semicarbazone derivatives of methyl ketones using POCl3/DMF can yield pyrazole-4-carbaldehydes (Scheme 2 in source)2.

Cyclization of Hydrazones Derived from Benzofurans : Reaction of phenylhydrazones with POCl3/DMF can afford substituted pyrazole-4-carbaldehydes (Scheme 3 in source)3.

Microwave-Assisted Formylation : Microwave irradiation of pyrazole derivatives with POCl3 in amide solvents accelerates the formylation process, providing good yields of formimidamides and aldehydes (Scheme 7 in source)4.

Detailed Reaction Scheme and Data Table

| Step | Reagents & Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-chloro-4-fluoroacetophenone + hydrazine (EtOH, reflux) | 3-(3-chloro-4-fluorophenyl)phenylhydrazone | ~85 | Formation of hydrazone precursor |

| 2 | POCl3 + DMF (0–90 °C, 1–4 h) | This compound | 75–90 | Vilsmeier-Haack formylation at pyrazole 4-position |

| 3 | Work-up: water quench, neutralization, extraction | Isolated aldehyde | Purity >95% | Purification by recrystallization or chromatography |

Mechanistic Insights

The Vilsmeier-Haack reagent, formed by reaction of POCl3 with DMF, generates an electrophilic iminium species that attacks the electron-rich 4-position of the pyrazole ring.

The hydrazone precursor stabilizes the pyrazole ring system and directs formylation regioselectively.

Electron-withdrawing substituents such as chloro and fluoro on the phenyl ring influence the reactivity and selectivity by modulating electron density.

Summary of Research Findings and Notes

The Vilsmeier-Haack reaction remains the most versatile and high-yielding method for synthesizing this compound and related compounds.

Reaction parameters such as temperature, reagent stoichiometry, and reaction time are critical for optimizing yield and purity.

Alternative oxidation methods provide complementary routes but require additional precursor synthesis.

Microwave-assisted and other modern techniques can reduce reaction times and improve efficiency.

Halogen substituents on the phenyl ring are well tolerated under these conditions, enabling the synthesis of diverse halogenated pyrazole aldehydes.

-

Bakr F. Abdel-Wahab, Rizk E. Khidre, Abdelbasset A. Farahat, "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity," Arkivoc, 2011. (Detailed synthetic schemes and reaction conditions for pyrazole-4-carbaldehydes). ↩

-

Bakr F. Abdel-Wahab, Rizk E. Khidre, Abdelbasset A. Farahat, "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity," Arkivoc, 2011. (Detailed synthetic schemes and reaction conditions for pyrazole-4-carbaldehydes). ↩

-

Bakr F. Abdel-Wahab, Rizk E. Khidre, Abdelbasset A. Farahat, "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity," Arkivoc, 2011. (Detailed synthetic schemes and reaction conditions for pyrazole-4-carbaldehydes). ↩

-

Bakr F. Abdel-Wahab, Rizk E. Khidre, Abdelbasset A. Farahat, "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity," Arkivoc, 2011. (Detailed synthetic schemes and reaction conditions for pyrazole-4-carbaldehydes). ↩

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the halogen atoms

Major Products Formed

Oxidation: 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in synthesizing more complex organic molecules. Researchers explore its potential biological activities, including enzyme inhibition and antimicrobial properties, to develop drugs targeting specific enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

A common method involves cyclizing 3-chloro-4-fluoroaniline with hydrazine and a suitable aldehyde precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production involves optimized synthetic routes to ensure high yield and purity, often including advanced catalysts and reaction conditions that minimize by-products and enhance synthesis efficiency.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide . The major product formed is 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

- Reduction: The aldehyde group can be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used. The major product formed is 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-methanol.

- Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Nucleophiles such as amines and thiols can be used under basic conditions to replace the halogen atoms. Various substituted derivatives are produced depending on the nucleophile used.

Pyrazole derivatives have been studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Biological Activity Overview

Pyrazole derivatives exhibit a range of biological activities.

- Anticancer Activity: Pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a strong potential for targeting breast and lung cancer cells.

- Anti-inflammatory Activity: Pyrazole derivatives are known as COX-2 inhibitors, contributing to their therapeutic potential in treating inflammatory diseases.

-

Antimicrobial Activity: In vitro studies suggest that this compound exhibits notable activity against various pathogens.

Pathogen Activity Staphylococcus aureus Moderate inhibition Escherichia coli Significant inhibition

Case Studies

- Breast Cancer Treatment: Studies on MCF-7 and MDA-MB-231 breast cancer cell lines indicated that compounds with structural similarities to this compound exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a potential for synergistic therapeutic strategies.

- Inflammation Model: In a model of inflammation, the compound reduced edema in animal models. Results showed a significant reduction in paw swelling compared to controls, highlighting its anti-inflammatory potential.

Properties

- IUPAC Name: 5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

- Chemical Formula :

- Molecular Weight : 216.63 g/mol

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- Halogenated Aryl Groups : Chloro and fluoro substituents on phenyl rings (e.g., 3-chloro-4-fluorophenyl) correlate with enhanced antimicrobial activity, likely due to increased electrophilicity and membrane penetration .

- Heteroaromatic Substituents : Furan-2-yl and thiophen-2-yl groups (e.g., in compounds 5a and 5b ) significantly improve activity against Gram-negative bacteria like E. coli and S. typhimurium .

- Trifluoromethyl Groups : The CF₃ group in 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)... enhances antifungal potency by increasing hydrophobicity .

Role of the Aldehyde Group :

The formyl (-CHO) moiety at the pyrazole 4-position is critical for binding to microbial DNA gyrase and other enzymatic targets. Conversion of hydrazone precursors to formyl-pyrazoles (e.g., 5a–d ) resulted in a 4–8× increase in antimicrobial activity .

Structural Validation : Crystallographic studies (e.g., using SHELX software ) confirm the planar geometry of the pyrazole ring and the spatial orientation of substituents, which are vital for structure-activity relationships .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific pyrazole derivative, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClF NO

- Molecular Weight : 216.63 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

These results indicate a strong potential for this compound in targeting breast and lung cancer cells.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties, particularly as COX-2 inhibitors. The compound's ability to inhibit COX-2 has been documented, contributing to its therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been explored. In vitro studies suggest that this compound exhibits notable activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition |

Case Studies

- Breast Cancer Treatment : A study investigated the effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a potential for synergistic therapeutic strategies .

- Inflammation Model : In a model of inflammation, the compound was tested for its ability to reduce edema in animal models. Results showed a significant reduction in paw swelling compared to controls, highlighting its anti-inflammatory potential .

Q & A

Basic: What are the most reliable synthetic routes for 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde?

Answer:

The compound can be synthesized via nucleophilic substitution or multi-step condensation reactions . A common approach involves:

- Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoaldehydes or β-diketones.

- Step 2: Functionalization of the phenyl ring at position 3 using halogenation (e.g., chlorination/fluorination) under controlled conditions (e.g., Cl₂ gas or fluorinating agents like DAST).

- Step 3: Introduction of the aldehyde group at position 4 via Vilsmeier-Haack formylation or oxidation of a methyl group (e.g., using KMnO₄ or SeO₂) .

Key considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Reaction solvents (e.g., DMF, THF) must be anhydrous to avoid side reactions .

Basic: How can researchers validate the structural integrity of this compound?

Answer:

Multi-spectral characterization is critical:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chloro/fluoro groups on the phenyl ring) and aldehyde proton resonance (~9.8–10.2 ppm) .

- IR Spectroscopy: Identify the carbonyl stretch (~1680–1700 cm⁻¹) and aromatic C-Cl/C-F vibrations (~700–800 cm⁻¹) .

- X-ray Crystallography: Resolve bond angles and dihedral angles between the pyrazole ring and substituted phenyl group (e.g., Cl/F meta/para positions) .

Data validation: Cross-reference with computational models (DFT calculations) to ensure geometric and electronic consistency .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Acidic/alkaline conditions: The aldehyde group is prone to hydrolysis; stability tests show decomposition at pH < 3 or pH > 10. Use buffered solutions (pH 6–8) for long-term storage .

- Thermal stability: Differential Scanning Calorimetry (DSC) reveals decomposition above 180°C. Store at 2–8°C in dark, airtight containers to prevent photodegradation .

Contradictions: Some studies report varying stability due to impurities (e.g., residual solvents); always confirm purity via HPLC (>95%) before stability assays .

Advanced: How do electronic effects of the 3-chloro-4-fluorophenyl substituent influence reactivity?

Answer:

The electron-withdrawing Cl/F groups activate the pyrazole ring for electrophilic substitution but deactivate the phenyl ring for nucleophilic attacks. Computational studies (DFT) show:

- Hammett constants (σ): Cl (σₚ = 0.23) and F (σₚ = 0.06) create a meta-directing effect, favoring reactions at the pyrazole’s position 5 .

- Reactivity in cross-coupling: Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to steric hindrance from the halogenated phenyl group .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Answer:

Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) arise from:

- Assay conditions: Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .

- Solubility factors: Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

Resolution workflow:

Replicate assays under controlled conditions.

Perform dose-response curves with triplicate measurements.

Validate target engagement via SPR (surface plasmon resonance) or enzymatic inhibition assays .

Advanced: How can structure-activity relationships (SAR) be optimized for kinase inhibition?

Answer:

Key modifications to enhance selectivity:

- Position 1: Replace H with methyl/ethyl to improve hydrophobic interactions in kinase ATP-binding pockets .

- Aldehyde group: Convert to oxime or hydrazone derivatives to modulate electron density and hydrogen-bonding capacity .

Case study: Analogues with 3-trifluoromethyl substitutions show 10-fold higher IC₅₀ against EGFR kinase due to enhanced π-π stacking .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Simulate binding to kinases (e.g., BRAF V600E) using PDB structures (e.g., 4XV2). Focus on halogen bonds between Cl/F and backbone carbonyls .

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Advanced: How to address discrepancies in spectroscopic data across studies?

Answer:

Contradictions in NMR/IR peaks often stem from:

- Solvent effects: CDCl₃ vs. DMSO-d₆ shifts aldehyde proton resonance by ~0.3 ppm. Always report solvents .

- Tautomerism: The 1H-pyrazole exists in equilibrium with 2H-pyrazole forms, altering spectral patterns. Use low-temperature NMR (−40°C) to stabilize tautomers .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Microwave-assisted synthesis: Reduces reaction time from 24h to 2h for cyclization steps (yield increases from 45% to 72%) .

- Flow chemistry: Minimizes side reactions in halogenation steps via precise temperature control (50–60°C) and continuous purification .

Advanced: How to assess environmental stability and degradation pathways?

Answer:

- Photodegradation studies: Use UV-Vis spectroscopy (λ = 254 nm) to track aldehyde oxidation to carboxylic acid. Half-life in sunlight: ~48h .

- Biodegradation assays: Incubate with soil microbiota; HPLC-MS identifies breakdown products (e.g., 3-chloro-4-fluorobenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.